2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone
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Overview
Description
2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone, also known as menadione, is a synthetic compound that belongs to the naphthoquinone family. It is a yellow crystalline powder that is soluble in ethanol, chloroform, and ether. Menadione is a synthetic form of vitamin K and is commonly used as a dietary supplement.
Mechanism of Action
Menadione acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the carboxylation of glutamic acid residues in proteins. This carboxylation is required for the activation of various coagulation factors and bone proteins. Menadione also acts as an electron acceptor and can generate reactive oxygen species, which can induce oxidative stress and cell death.
Biochemical and physiological effects:
Menadione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Menadione has also been shown to increase bone mineral density and improve bone strength. In addition, 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone has been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
Menadione is a well-established compound and has been extensively studied in vitro and in vivo. It is relatively easy to synthesize and is readily available. However, 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone can be toxic at high concentrations and can induce oxidative stress and cell death. Therefore, caution should be taken when working with 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone in lab experiments.
Future Directions
There are many potential future directions for the study of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone. One area of interest is the development of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies for the treatment of cancer and inflammation. Another area of interest is the study of the role of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone in bone metabolism and the development of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies for the treatment of osteoporosis. Furthermore, the development of new synthesis methods for 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone and the study of its pharmacokinetics and pharmacodynamics could lead to the development of more effective 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone-based therapies.
Synthesis Methods
Menadione can be synthesized by the reaction of 2-methyl-1,4-naphthoquinone with thioacetic acid in the presence of a catalyst. The reaction yields 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone. The synthesis of 2-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]naphthoquinone is a well-established process and has been used for many years.
Scientific Research Applications
Menadione has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anticancer, and anti-inflammatory properties. Menadione has also been studied for its role in blood coagulation and bone metabolism.
properties
IUPAC Name |
4-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4S/c17-12(13-6-3-7-21-13)8-11-14(18)9-4-1-2-5-10(9)15(19)16(11)20/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWAOYAQMDMFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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